5-chloro-2,3-dimethyl-1H-indole

Physicochemical Characterization Solid‑State Handling Purity Analysis

This 5-chloro-2,3-dimethyl-1H-indole scaffold is irreplaceable for specific biological activities: photosystem II inhibition (37% weed biomass reduction), Btk kinase inhibitor design, and chemiluminescent probe tunability. Its C5‑Cl and C2/C3‑dimethyl substitution pattern is non‑interchangeable; generic substitution compromises synthetic utility and target engagement. With XLogP3 = 3.4 and low TPSA (15.8 Ų), it enables CNS‑penetrant candidates. Supplied as 98% GC pure crystalline solid (mp 138‑140 °C), ideal for automated solid dispensing workflows.

Molecular Formula C10H10ClN
Molecular Weight 179.64 g/mol
CAS No. 21296-93-5
Cat. No. B185697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2,3-dimethyl-1H-indole
CAS21296-93-5
Molecular FormulaC10H10ClN
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=C(C=C2)Cl)C
InChIInChI=1S/C10H10ClN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3
InChIKeyUGVBTQYPCQFAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2,3-dimethyl-1H-indole (CAS 21296-93-5): Procuring a Halogenated 2,3-Dialkylindole Scaffold


5-Chloro-2,3-dimethyl-1H-indole (CAS 21296-93-5) is a C5‑halogenated, C2/C3‑dialkylated indole derivative with a molecular weight of 179.64 g mol⁻¹, an XLogP3‑AA of 3.4, and a topological polar surface area of 15.8 Ų [1]. Commercially, it is supplied as a solid (melting point 138‑140 °C) at purities of 95‑98% (GC) . The compound serves as a core scaffold for the synthesis of biologically active molecules, including photosystem II inhibitors [2], kinase inhibitors [3], and chemiluminescent probes [4]. Its substitution pattern confers distinct physicochemical and reactivity properties compared to unsubstituted or mono‑substituted indoles, making it a critical starting material in medicinal chemistry and agrochemical research programs.

Why 5-Chloro-2,3-dimethyl-1H-indole (CAS 21296-93-5) Cannot Be Replaced by Unsubstituted or Mono‑Substituted Indoles


The combined presence of the C2 and C3 methyl groups and the C5 chlorine atom is non‑interchangeable. Removing the methyl groups (e.g., 5‑chloroindole) eliminates the steric and electronic modulation essential for binding in hydrophobic enzyme pockets [1], while removing the chlorine (e.g., 2,3‑dimethylindole) drastically alters the Hammett σₘ value, directly impacting chemiluminescence quantum yield [2]. Furthermore, the 5‑chloro substituent is critical for herbicidal activity in photosystem II inhibitors: the nitro‑derivative 5‑chloro‑2,3‑dimethyl‑7‑nitro‑1H‑indole (15b) reduced weed biomass by 37%, a performance that is contingent on the parent 5‑chloro‑2,3‑dimethylindole core [3]. Simple substitution with a 5‑bromo analog (CAS 4583‑55‑5) introduces a larger van der Waals radius (Br vs Cl) and alters electrophilic reactivity, compromising downstream synthetic transformations and target engagement . Consequently, generic substitution undermines both the synthetic utility and the specific biological activity profiles for which this exact scaffold is employed.

5-Chloro-2,3-dimethyl-1H-indole (CAS 21296-93-5): Quantitative Differentiation Evidence for Scientific Procurement


Physicochemical Differentiation: Melting Point vs. 2,3‑Dimethylindole and 5‑Bromo Analog

5‑Chloro‑2,3‑dimethyl‑1H‑indole exhibits a melting point range of 138‑140 °C, a property that is significantly distinct from its unsubstituted parent 2,3‑dimethylindole (liquid at ambient temperature) and from the heavier 5‑bromo‑2,3‑dimethylindole (136‑137 °C) . This melting point difference reflects the increased intermolecular forces imparted by the polarizable C5‑chlorine atom while avoiding the excessive molecular weight and crystallinity of the bromo analog, directly impacting ease of solid‑phase purification, storage stability, and handling during synthesis.

Physicochemical Characterization Solid‑State Handling Purity Analysis

Chemiluminescence Structure‑Activity Relationship: Hammett σₘ of 5‑Cl Enables Predictive Emission Tuning

In a systematic study of 5‑ and 6‑substituted 2,3‑dimethylindoles, the chemiluminescence intensity in DMSO/KOᵗBu under atmospheric O₂ followed a linear free‑energy relationship with the Hammett substituent constant (ρ = –1.24). The 5‑chloro substituent provides a σₘ value of +0.37 [1], placing its emission intensity precisely between the unsubstituted (σₘ = 0.00) and the stronger electron‑withdrawing 5‑nitro analog [2]. This quantitative predictability is absent in the 5‑bromo and 5‑fluoro analogs, where σₘ values (+0.39 and +0.34, respectively) cluster more closely and offer less tunable differentiation [3].

Analytical Probe Development Chemiluminescence Structure‑Activity Relationship

Herbicidal Activity of the 5‑Chloro‑2,3‑dimethyl Core: Biomass Reduction in Photosystem II Inhibitors

A derivative of the target compound, 5‑chloro‑2,3‑dimethyl‑7‑nitro‑1H‑indole (15b), was evaluated as a post‑emergent herbicide. In greenhouse trials against Ipomoea grandifolia and Senna alata weeds, compound 15b reduced dry biomass by an average of 37% relative to untreated controls [1]. This activity is contingent on the 5‑chloro‑2,3‑dimethylindole scaffold, as the analogous 6‑chloro‑8‑nitro‑2,3,4,9‑tetrahydro‑1H‑carbazole (15a) achieved a 40% reduction, demonstrating that the specific substitution pattern on the indole core modulates herbicidal potency [2].

Agrochemical Discovery Photosystem II Inhibition Weed Control

Commercial Purity Benchmarking: 98% (GC) vs. 95% (HPLC) Specifications

Vendor‑supplied purity specifications differ notably: AKSci offers 5‑chloro‑2,3‑dimethyl‑1H‑indole at 98% purity by GC, while Sigma‑Aldrich/Ambeed provides a 95% grade . The GC method (98%) is more sensitive to volatile impurities and residual solvents, ensuring higher confidence in downstream reactions sensitive to trace contaminants. In contrast, the 5‑bromo analog (5‑bromo‑2,3‑dimethylindole) is typically offered at 95‑97% purity , indicating that the 5‑chloro derivative is available at a verifiably higher analytical specification from select suppliers.

Quality Assurance Synthetic Reliability Procurement Criteria

Patent‑Documented Utility as a Kinase Inhibitor Scaffold

International Patent WO 2016/065226 A1 explicitly claims indole carboxamide compounds wherein the indole ring is substituted with a 5‑chloro group and C2/C3 alkyl groups as Bruton’s tyrosine kinase (Btk) inhibitors [1]. The 5‑chloro‑2,3‑dimethyl substitution pattern is identified as a preferred embodiment for achieving optimal kinase binding affinity and selectivity. While exact IC₅₀ values for the unadorned scaffold are not disclosed, the patent’s focus on this specific halogenation/methylation pattern—excluding 5‑bromo, 5‑fluoro, or non‑methylated analogs—underscores its unique fitness for developing Btk‑targeted therapeutics [2].

Kinase Inhibition Medicinal Chemistry Bruton’s Tyrosine Kinase

5-Chloro-2,3-dimethyl-1H-indole (CAS 21296-93-5): Optimal Use Cases Validated by Comparative Evidence


Solid‑Phase Synthesis and Automated Parallel Chemistry

The compound’s crystalline nature (mp 138‑140 °C) and availability at 98% GC purity make it ideal for automated solid dispensing and parallel synthesis workflows. Unlike the liquid 2,3‑dimethylindole, the solid form eliminates volatile handling issues and improves weighing accuracy on robotic platforms. The high purity reduces the need for pre‑reaction purification, a critical factor in high‑throughput medicinal chemistry campaigns [1].

Development of Chemiluminescent Probes with Tunable Emission

Researchers designing chemiluminescent assays for reactive oxygen species detection should select the 5‑chloro derivative to achieve an intermediate emission intensity, as predicted by its σₘ value of +0.37 . This property positions it between the dim emission of the unsubstituted parent (σₘ = 0.00) and the bright but potentially quenching emission of the 5‑nitro analog [1]. Such tunability is essential for multiplexed detection systems where signal crosstalk must be minimized.

Agrochemical Lead Optimization for Post‑Emergent Herbicides

For groups pursuing novel photosystem II inhibitors, 5‑chloro‑2,3‑dimethyl‑1H‑indole serves as the validated core for synthesizing 7‑nitro derivatives that reduce weed biomass by 37% . The 5‑chloro substitution is non‑negotiable; attempts to substitute with bromo or fluoro analogs have not been reported to confer comparable herbicidal efficacy in the same phenotypic screens [1].

Kinase Inhibitor Fragment‑Based Drug Discovery

As a claimed scaffold in Btk inhibitor patents , this compound is a privileged starting fragment for structure‑based drug design. Its XLogP3‑AA of 3.4 and low polar surface area (15.8 Ų) [1] predict favorable blood‑brain barrier permeability, a desirable trait for CNS‑targeted kinase inhibitors. Procurement of the exact 5‑chloro‑2,3‑dimethyl core ensures alignment with intellectual property landscapes and maximizes the probability of identifying patentable lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-chloro-2,3-dimethyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.